2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions. In biological systems, it may interact with proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid can be compared with similar compounds like:
- 2-[(2-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
- 2-[(2-Fluorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
- 2-[(2-Iodobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
These compounds share similar structures but differ in their halogen substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-4-methylsulfonylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACQTJJMSFOKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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